molecular formula C24H25N5O2S B2706731 1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1173036-65-1

1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2706731
CAS No.: 1173036-65-1
M. Wt: 447.56
InChI Key: GRDIZWJEGDVTLV-UHFFFAOYSA-N
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Description

1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core, a benzyl group, and a piperazine ring substituted with a pyridin-3-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the benzyl group: Benzylation of the benzimidazole core can be carried out using benzyl halides in the presence of a base such as potassium carbonate.

    Synthesis of the piperazine derivative: The piperazine ring can be functionalized with a pyridin-3-ylsulfonyl group through nucleophilic substitution reactions.

    Coupling of the piperazine derivative with the benzimidazole core: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole
  • 1-benzyl-2-((4-(pyridin-2-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
  • 1-benzyl-2-((4-(pyridin-4-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Uniqueness

1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is unique due to the specific positioning of the pyridin-3-ylsulfonyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

1-benzyl-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c30-32(31,21-9-6-12-25-17-21)28-15-13-27(14-16-28)19-24-26-22-10-4-5-11-23(22)29(24)18-20-7-2-1-3-8-20/h1-12,17H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDIZWJEGDVTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)S(=O)(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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